4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline is an organic compound characterized by the presence of multiple iodine and methoxy groups attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline typically involves the iodination of aniline derivatives. A common synthetic route includes:
Starting Material: 2-methoxyaniline.
Substitution Reaction: The iodinated intermediate undergoes further substitution reactions with 4-iodo-2-methoxyphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as nitronium tetrafluoroborate (NO2BF4) or sulfonyl chlorides (RSO2Cl).
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms may facilitate binding to specific sites, while the methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-aniline: Lacks the methoxy group on the aniline core.
4-Iodo-N,N-bis(4-iodophenyl)-2-methoxyaniline: Lacks the methoxy groups on the phenyl rings.
N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline: Lacks the iodine atom on the aniline core.
Uniqueness
4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline is unique due to the presence of multiple iodine and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
831220-46-3 |
---|---|
Molekularformel |
C21H18I3NO3 |
Molekulargewicht |
713.1 g/mol |
IUPAC-Name |
4-iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline |
InChI |
InChI=1S/C21H18I3NO3/c1-26-19-10-13(22)4-7-16(19)25(17-8-5-14(23)11-20(17)27-2)18-9-6-15(24)12-21(18)28-3/h4-12H,1-3H3 |
InChI-Schlüssel |
SCSRYIZTKAEPEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)I)N(C2=C(C=C(C=C2)I)OC)C3=C(C=C(C=C3)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.